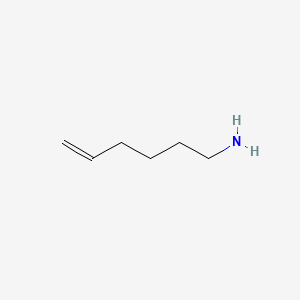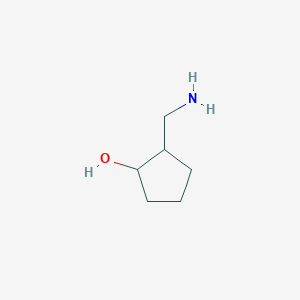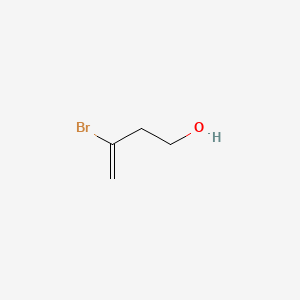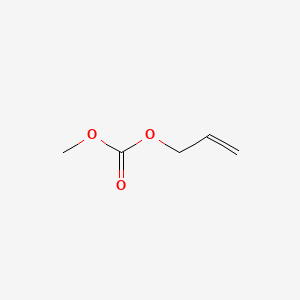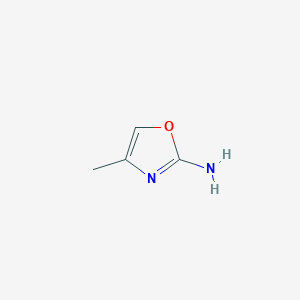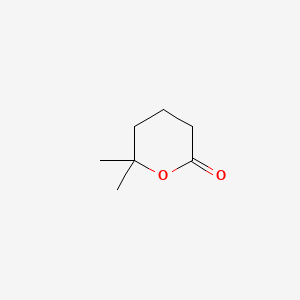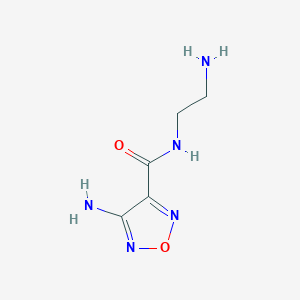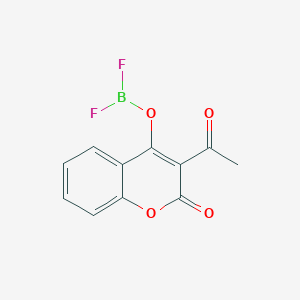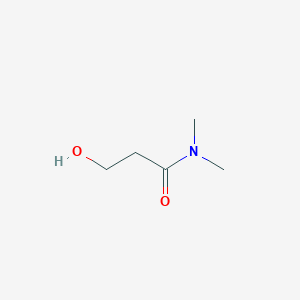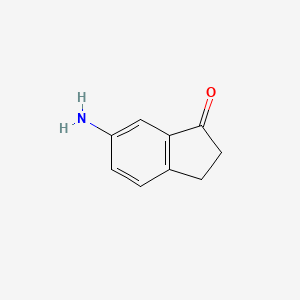
6-氨基茚满酮
概述
描述
6-Aminoindanone is an organic compound with the molecular formula C9H9NO. It is a derivative of indanone, characterized by the presence of an amino group at the sixth position of the indanone ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
科学研究应用
6-Aminoindanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block for the preparation of various compounds.
Biology: 6-Aminoindanone derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds. Some derivatives have shown promise as therapeutic agents for neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that aminoindanes, a class of novel psychoactive substances, primarily act via serotonin . This suggests that 6-Aminoindanone might interact with serotonin receptors, which play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.
Mode of Action
This interaction could lead to a significant risk of serotonin syndrome at high doses or when combined with other drugs .
Biochemical Pathways
This pathway plays a crucial role in various physiological processes, including mood regulation, appetite, and sleep .
Pharmacokinetics
Understanding the adme properties is crucial as they impact the bioavailability of the compound . The ADME properties can be influenced by various factors, including the chemical structure of the compound, its formulation, and the route of administration .
Result of Action
Based on the potential interaction with serotonin receptors, it can be inferred that 6-aminoindanone might influence various cellular processes regulated by serotonin, such as cell proliferation, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, light, and pollution could potentially alter the effectiveness of 6-Aminoindanone . Moreover, the internal environment of the organism, including factors like gender, age, and health status, can also impact the compound’s action .
准备方法
Synthetic Routes and Reaction Conditions
6-Aminoindanone can be synthesized through several methods. One common approach involves the reduction of 6-nitroindanone using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and a pressure of 1-2 atmospheres. The reduction process converts the nitro group to an amino group, yielding 6-Aminoindanone.
Another method involves the cyclization of 2-(2-nitrophenyl)ethanol. This reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures (around 100-120°C). The cyclization process forms the indanone ring, and subsequent reduction of the nitro group yields 6-Aminoindanone.
Industrial Production Methods
In industrial settings, 6-Aminoindanone is typically produced using large-scale hydrogenation reactors. The process involves the reduction of 6-nitroindanone in the presence of a palladium catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors allows for efficient production and scalability.
化学反应分析
Types of Reactions
6-Aminoindanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The carbonyl group can be reduced to form 6-aminoindan-1-ol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate. The reactions are conducted at elevated temperatures (50-80°C).
Major Products Formed
Oxidation: 6-Nitroindanone or 6-nitrosoindanone.
Reduction: 6-Aminoindan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
6-Nitroindanone: A precursor in the synthesis of 6-Aminoindanone.
6-Aminoindan-1-ol: A reduction product of 6-Aminoindanone.
2-Aminoindanone: A structural isomer with the amino group at the second position.
Uniqueness
6-Aminoindanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its derivatives have shown potential in medicinal chemistry, distinguishing it from other similar compounds.
属性
IUPAC Name |
6-amino-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCPAAEKXNPQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20310310 | |
| Record name | 6-AMINOINDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69975-65-1 | |
| Record name | 69975-65-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-AMINOINDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20310310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Aminoindan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
